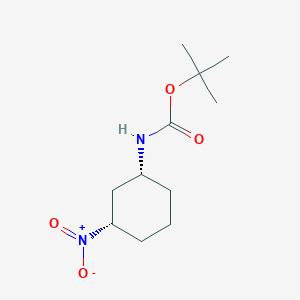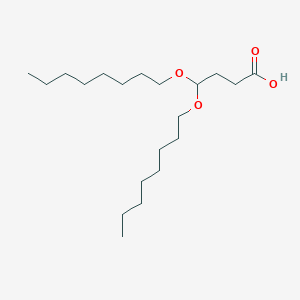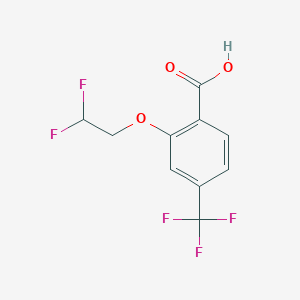
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoroethoxy and trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid typically involves the etherification of a suitable benzoic acid derivative with 2,2-difluoroethanol. This reaction is often catalyzed by a strong acid or base under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 2-(2,2-difluoroethoxy)benzenesulfonyl chloride. This intermediate can then be further reacted to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include functionalized benzoic acids, quinones, and various substituted aromatic compounds .
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Difluoroethoxy)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer enhanced stability, reactivity, and specific interactions with biological targets. This makes it a valuable compound in various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H7F5O3 |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
2-(2,2-difluoroethoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H7F5O3/c11-8(12)4-18-7-3-5(10(13,14)15)1-2-6(7)9(16)17/h1-3,8H,4H2,(H,16,17) |
Clé InChI |
IOLOHTMRGUSYNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)OCC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
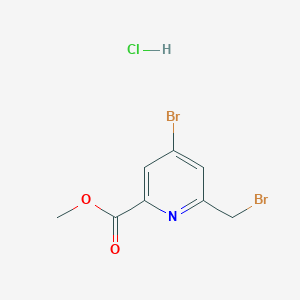
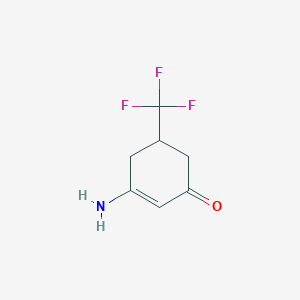
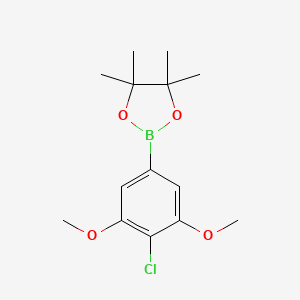
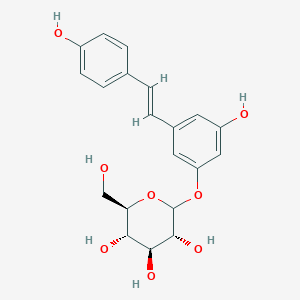
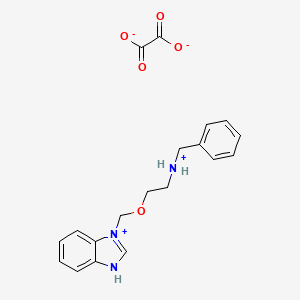
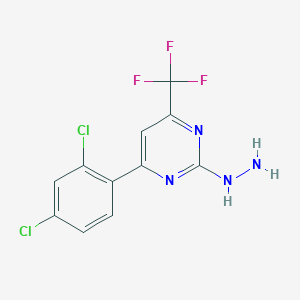

![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
